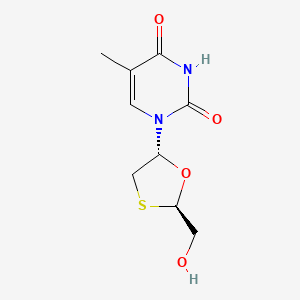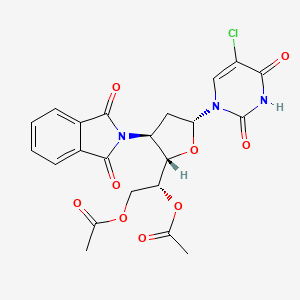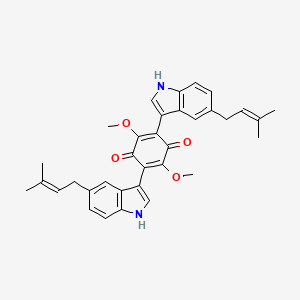
Enolicam sodium anhydrous
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of enolicam sodium anhydrous involves several key steps:
Oxidation: The oxidation of 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin with hydrogen peroxide in acetic acid-water mixture produces 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin-1,1-dioxide.
Reaction with Pyrrolidine: This intermediate is then reacted with pyrrolidine and p-toluenesulfonic acid in refluxing benzene to form 7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-1,1-dioxide.
Condensation: The condensation of this compound with 3,4-dichlorophenyl isocyanate in hot tetrahydrofuran (THF) yields N-(3,4-dichlorophenyl)-7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-4-carboxamide-1,1-dioxide.
Hydrolysis: Finally, hydrolysis with hydrochloric acid in refluxing ethanol-water mixture produces this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly in the presence of hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, especially with isocyanates and amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide in acetic acid-water mixture.
Substitution Reagents: Pyrrolidine, p-toluenesulfonic acid, and 3,4-dichlorophenyl isocyanate.
Reaction Conditions: Refluxing in solvents like benzene and THF.
Major Products:
Oxidation Product: 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin-1,1-dioxide.
Substitution Product: N-(3,4-dichlorophenyl)-7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-4-carboxamide-1,1-dioxide.
科学研究应用
Enolicam sodium anhydrous has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and substitution reactions.
Biology: Investigated for its anti-inflammatory properties and ability to trap oxygen radicals.
Medicine: Explored for its potential in treating conditions like osteoarthritis and traumatic shock.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference standard in pharmaceutical research
作用机制
Enolicam sodium anhydrous exerts its effects by inhibiting both cyclooxygenase and lipoxygenase enzymes. This dual inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, its ability to trap oxygen radicals helps in mitigating oxidative stress, contributing to its anti-inflammatory and protective effects .
相似化合物的比较
Diclofenac: Another NSAID with similar anti-inflammatory properties but primarily inhibits cyclooxygenase.
Ibuprofen: A widely used NSAID that also inhibits cyclooxygenase but lacks lipoxygenase inhibitory activity.
Naproxen: Similar to ibuprofen, it inhibits cyclooxygenase but not lipoxygenase.
Uniqueness: Enolicam sodium anhydrous stands out due to its combined cyclooxygenase and lipoxygenase inhibitory activity, making it more effective in reducing inflammation and oxidative stress compared to other NSAIDs that only target cyclooxygenase .
属性
CAS 编号 |
59756-39-7 |
|---|---|
分子式 |
C17H11Cl3NNaO4S |
分子量 |
454.7 g/mol |
IUPAC 名称 |
sodium;7-chloro-4-[(3,4-dichlorophenyl)carbamoyl]-1,1-dioxo-2,3-dihydro-1λ6-benzothiepin-5-olate |
InChI |
InChI=1S/C17H12Cl3NO4S.Na/c18-9-1-4-15-12(7-9)16(22)11(5-6-26(15,24)25)17(23)21-10-2-3-13(19)14(20)8-10;/h1-4,7-8,22H,5-6H2,(H,21,23);/q;+1/p-1 |
InChI 键 |
DBAQZKACATZPLT-UHFFFAOYSA-M |
规范 SMILES |
C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)









![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)
